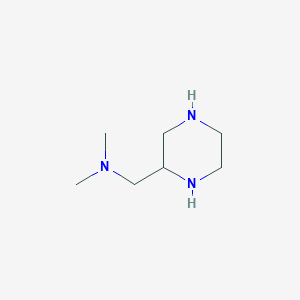

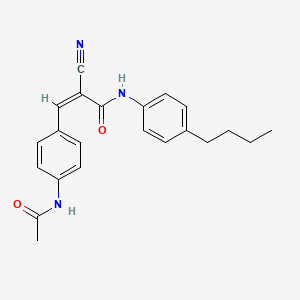

![molecular formula C14H23NO3 B2862769 Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate CAS No. 1784022-52-1](/img/structure/B2862769.png)

Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For example, the InChI code for “tert-butyl 6-oxa-2,9-diazaspiro [4.5]decane-2-carboxylate” is "1S/C12H22N2O3/c1-11 (2,3)17-10 (15)14-6-4-12 (9-14)8-13-5-7-16-12/h13H,4-9H2,1-3H3" .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be represented by various parameters. For example, the molecular weight of “tert-butyl 6-oxo-2-azaspiro [4.5]decane-2-carboxylate” is 253.34 .Aplicaciones Científicas De Investigación

Synthesis of Novel Pharmacophores

This compound serves as a versatile intermediate in the synthesis of novel pharmacophores. Its structure is particularly valuable for creating new chemical entities that can interact with biological targets in unique ways. The bifunctional nature of this compound allows for selective derivatization, which can lead to the discovery of new drugs with improved efficacy and safety profiles .

Expansion of Drug-like Chemical Space

The tert-butyl group and the spirocyclic framework of this compound provide a convenient entry point for accessing chemical space complementary to traditional piperidine ring systems. This is crucial for diversifying the structural frameworks available in drug discovery, potentially leading to the identification of lead compounds for therapeutic development .

Structural Surrogate for Piperazine Rings

In medicinal chemistry, the quest for piperazine ring surrogates is ongoing due to the prevalence of this motif in drug molecules. Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate offers a novel scaffold that can mimic the spatial arrangement and electronic properties of piperazines, thus expanding the toolkit for drug design .

Development of CNS-focused Lead-like Libraries

The unique structure of this compound makes it suitable for the development of central nervous system (CNS)-focused lead-like libraries. Its ability to cross the blood-brain barrier and interact with CNS receptors can be leveraged to create libraries of compounds for screening against neurological targets .

Catalytic Reaction Research

Researchers can utilize this compound in studying catalytic reactions, especially those involving spirocyclic intermediates. Its stability under various conditions makes it an ideal candidate for probing reaction mechanisms and optimizing catalytic processes.

Drug Delivery System Investigations

The tert-butyl ester moiety of this compound is known for its resistance to hydrolysis in gastrointestinal (GI) tissue, making it a potential candidate for prodrug strategies. Studying its behavior in drug delivery systems can lead to the development of more efficient methods for delivering active pharmaceutical ingredients .

Safety and Hazards

The safety and hazards associated with a compound can be represented by its hazard statements and precautionary statements. For example, “tert-butyl 6-oxo-2-azaspiro [4.5]decane-2-carboxylate” has the hazard statements H315, H319, H335 and the precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-6-11(16)10-14(15)7-4-5-8-14/h4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUWEMOTUVJIMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC12CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

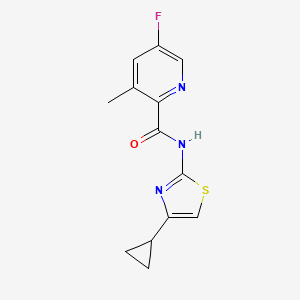

![diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2862690.png)

![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/no-structure.png)

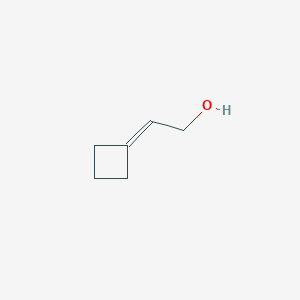

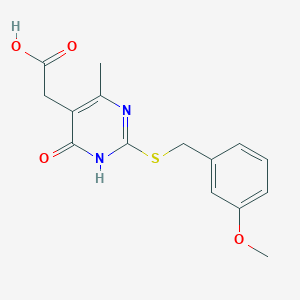

![2-[4-(Aminomethyl)phenoxy]ethan-1-ol](/img/structure/B2862700.png)

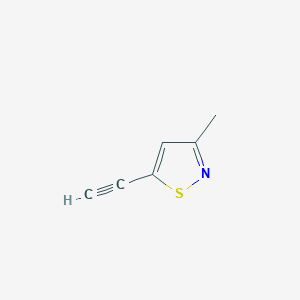

![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide](/img/structure/B2862703.png)

![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2862707.png)

![1-[3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]but-2-yn-1-one](/img/structure/B2862709.png)